molecular formula C20H11ClN2O4 B13135814 1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione CAS No. 62322-93-4

1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione

Cat. No.: B13135814
CAS No.: 62322-93-4
M. Wt: 378.8 g/mol
InChI Key: IWPLYUINQQBWPN-UHFFFAOYSA-N
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Description

1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a unique structure with a chloro-nitrophenyl group attached to an aminoanthracene-9,10-dione core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione typically involves the reaction of 2-chloro-4-nitroaniline with anthracene-9,10-dione. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(II) chloride. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding during replication. These actions make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-chloroanthracenedione
  • 1-Amino-4-chloroanthracenedione
  • 2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione

Uniqueness

1-((2-Chloro-4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-nitrophenyl group enhances its reactivity and potential for various applications compared to other anthracenedione derivatives .

Properties

CAS No.

62322-93-4

Molecular Formula

C20H11ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

1-(2-chloro-4-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H

InChI Key

IWPLYUINQQBWPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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